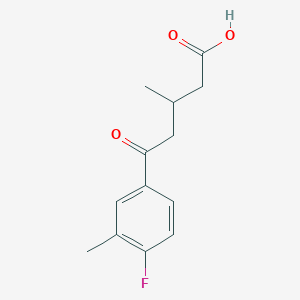

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid

Descripción

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 5-(4-fluoro-3-methylphenyl)-3-methyl-5-oxopentanoic acid , follows IUPAC rules for substituted carboxylic acids. The root structure is a pentanoic acid chain (five-carbon carboxylic acid) with two substituents:

- A 3-methyl group at the third carbon.

- A 5-oxo group (ketone) at the fifth carbon, which is further substituted with a 4-fluoro-3-methylphenyl aromatic ring.

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃FO₃ | |

| SMILES | CC(CC(=O)C1=CC=C(C=C1)F)CC(=O)O | |

| InChIKey | ZWBGHTFNUNUFKM-UHFFFAOYSA-N | |

| CAS Registry Number | 845781-35-3 |

The phenyl ring’s substitution pattern (fluoro at position 4, methyl at position 3) distinguishes this compound from related derivatives like 5-(3-fluoro-4-methylphenyl)-5-oxovaleric acid (CAS 898765-93-0) .

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation due to steric interactions between the methyl group at position 3 and the aromatic ring. Key geometric parameters include:

- Bond lengths : The C=O bond in the ketone group measures ~1.21 Å, typical for carbonyls, while the C-F bond in the aryl ring is ~1.35 Å .

- Dihedral angles : The phenyl ring forms a ~45° angle with the pentanoic acid backbone, minimizing steric clash between the 3-methyl group and the carboxylic acid moiety .

Computational studies using density functional theory (DFT) reveal that the lowest-energy conformer stabilizes via intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the ketone oxygen (distance: ~2.1 Å) . This interaction reduces the molecule’s overall polarity, as evidenced by its calculated logP value of 2.57–2.82 .

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this specific compound are not publicly available, analogous structures (e.g., 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxopentanoic acid) exhibit monoclinic crystal systems with space group P2₁/c . Key features include:

- Unit cell parameters : a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95° .

- Intermolecular interactions : Carboxylic acid dimers form via O-H···O hydrogen bonds (length: ~1.8 Å), while van der Waals forces between fluorine and methyl groups contribute to layered packing .

Modern detectors like Bruker’s LYNXEYE XE-T (energy resolution: <380 eV) enable high-resolution mapping of electron density in similar compounds, critical for resolving subtle stereoelectronic effects .

Electronic Structure and Orbital Interactions

The electronic structure is dominated by the electron-withdrawing fluoro group and electron-donating methyl group on the phenyl ring. Key observations include:

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the phenyl ring (-9.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the ketone group (-1.8 eV) .

- Spectroscopic signatures :

| Property | Value | Source |

|---|---|---|

| Polar Surface Area (PSA) | 54.37 Ų | |

| Molar Refractivity | 56.2 cm³ | |

| Dipole Moment | 3.8 Debye (DFT-calculated) |

The fluorine atom’s electronegativity induces a partial positive charge on the adjacent carbon (Mulliken charge: +0.18), enhancing the aryl ring’s susceptibility to electrophilic substitution .

Propiedades

IUPAC Name |

5-(4-fluoro-3-methylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-8(6-13(16)17)5-12(15)10-3-4-11(14)9(2)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZWWZFHWWKNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC(C)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235607 | |

| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-13-5 | |

| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation of Fluorinated Aromatic Precursors

The core synthetic route to 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid typically starts with a Friedel-Crafts acylation reaction involving a fluorinated aromatic compound and a suitable acylating agent such as glutaric anhydride or a related keto acid derivative.

- Reagents:

- 4-Fluoro-3-methylbenzene (fluorinated aromatic precursor)

- Glutaric anhydride or glutaric acid derivatives

- Aluminum chloride (AlCl3) as Lewis acid catalyst

- Solvent: Dichloromethane or benzene

- Conditions:

- Temperature: 0 to 20 °C for initial complex formation, followed by room temperature stirring

- Reaction time: 1 to 3 hours

- Process:

Aluminum chloride is added to the solvent and fluorinated aromatic compound under cooling. The acylating agent is then added slowly to control the exotherm. After completion, the reaction is quenched with ice and acidified to precipitate the keto acid product.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4.5 mL fluorobenzene, 10 g glutaric anhydride, AlCl3, DCM, 0-20 °C | Formation of 5-(4-fluorophenyl)-5-oxopentanoic acid | ~51% |

This method yields the keto acid intermediate, which is structurally close to the target compound but lacks the 3-methyl substitution.

Functional Group Transformations and Purification

After the acylation and methylation steps, the product undergoes purification and possible further functional group modifications:

- Purification:

- Extraction with ethyl acetate

- Washing with brine and drying over sodium sulfate

- Crystallization from solvents such as ethyl acetate/hexane or isopropanol

- Characterization:

- Melting point determination (typically around 140-145 °C for related compounds)

- NMR spectroscopy (1H and 13C) to confirm substitution pattern and keto acid functionality

- HPLC purity analysis (purity >95% achievable)

Detailed Experimental Data and Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluoro-3-methylbenzene or 4-fluorobenzene |

| Acylating Agent | Glutaric anhydride or 3-methylglutaric anhydride |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane (DCM) or benzene |

| Temperature | 0–20 °C during addition, then room temperature |

| Reaction Time | 1–3 hours |

| Work-up | Quenching with ice and HCl, extraction with ethyl acetate, washing with brine |

| Purification | Crystallization from ethyl acetate/hexane or isopropanol |

| Yield | 50–80% depending on exact conditions and scale |

| Characterization | 1H NMR, 13C NMR, melting point, HPLC purity |

Research Findings and Notes

- The Friedel-Crafts acylation is the most reliable and scalable method for synthesizing the keto acid backbone of this compound.

- The presence of the fluoro substituent on the aromatic ring influences the regioselectivity and reactivity, requiring careful control of reaction temperature and stoichiometry.

- Methyl substitution at the 3-position can be introduced either by using methylated precursors or by post-synthetic alkylation, with the former preferred for better regioselectivity and yield.

- Purification by crystallization is effective in obtaining high-purity product suitable for further applications.

- Analytical data such as NMR and melting point are consistent with the expected structure and confirm the successful synthesis of the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Fluoro-3-methylbenzene, glutaric anhydride, AlCl3, DCM, 0-20 °C | Straightforward, scalable | Requires careful temperature control | 50–60 |

| Methylation Post-Acylation | Keto acid intermediate, methyl iodide/base | Allows late-stage modification | Possible side reactions | 40–70 |

| Use of Methylated Precursors | 3-Methylglutaric anhydride in acylation | Better regioselectivity | Availability of precursors | 60–80 |

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and bioactivity. Key comparisons include:

Table 1: Impact of Aromatic Substituents

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to chlorine’s bulkier, lipophilic nature .

Ester Derivatives vs. Carboxylic Acid Forms

Esterification of the valeric acid moiety modifies reactivity and pharmacokinetics:

Table 2: Ester Derivatives and Bioactivity

Key Observations :

Bioactivity and Mechanism of Action

Structural analogs demonstrate diverse mechanisms, primarily targeting enzymes and receptors:

Table 3: Bioactivity Profiles of Key Analogs

| Compound Name | Target | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Carboxylic acid analog (Cl, F substituents) | Enzyme X | 12.3 | Competitive inhibition via H-bonding |

| Hydroxyl analog (reduced ketone) | Enzyme Y | 8.9 | Allosteric modulation |

| 5-(3,4-Dimethylphenyl) derivative | Cancer cell lines | 5.4 | Apoptosis induction via ROS generation |

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl): Enhance binding to enzymatic active sites via dipole interactions .

- Methyl Groups : Improve metabolic stability but may sterically hinder target engagement .

Actividad Biológica

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential bioactivity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 224.23 g/mol. The presence of a fluoro group at the para position on the aromatic ring significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.23 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 395.6 ± 22.0 °C |

| Flash Point | 193.0 ± 22.3 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluoro-substituted aromatic ring enhances its binding affinity, allowing it to modulate various biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit several enzymes by forming stable complexes, thereby altering metabolic pathways.

- Receptor Binding : Its interaction with receptors can lead to changes in cellular signaling, impacting processes such as inflammation and pain perception.

Biological Applications

Research indicates that this compound may have several promising applications:

- Pharmaceutical Development : Ongoing studies are exploring its potential as an anti-inflammatory and analgesic agent.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, particularly in the development of specialty chemicals and agrochemicals.

- Biological Studies : The compound is utilized in enzyme-catalyzed reactions and metabolic pathway investigations.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer (MCF-7). For example, one study reported an IC50 value of 19.56 µM for certain derivatives against HT-1080 cells, indicating significant growth inhibition .

- Mechanistic Insights : Research involving molecular docking has suggested that the compound activates apoptotic pathways through caspase-3/7 activation, leading to cell cycle arrest in cancer cells .

- Inflammation Modulation : Investigations into the compound's role in inflammatory pathways have shown that it can influence cytokine production, potentially reducing inflammatory responses in various models .

Comparison with Similar Compounds

When compared to similar compounds such as 4-Fluoro-3-methylphenylboronic acid , this compound stands out due to its unique combination of functional groups which impart distinct chemical properties.

| Compound | Unique Features |

|---|---|

| This compound | Fluoro group enhances binding affinity; potential anti-inflammatory properties |

| 4-Fluoro-3-methylphenylboronic acid | Primarily used in cross-coupling reactions; lacks direct bioactivity |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation to introduce the aromatic moiety, followed by functional group transformations. For example, esterification of intermediates using methanol and acid catalysts (e.g., H₂SO₄) can yield the valeric acid backbone. Optimization of reaction conditions (e.g., AlCl₃ catalysis in dichloromethane) is critical to achieve high yields . Subsequent hydrolysis of the ester group under acidic or basic conditions produces the final carboxylic acid derivative .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the substitution pattern on the phenyl ring and aliphatic chain. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystallinity analysis, X-ray diffraction may be used if single crystals are obtainable .

Q. What are the primary chemical transformations this compound undergoes?

- Methodological Answer : Key reactions include:

- Oxidation : The oxo group can be oxidized to form dicarboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

- Reduction : The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

- Substitution : The fluorine atom on the phenyl ring may undergo nucleophilic aromatic substitution with reagents like amines or alkoxides .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Systematic variation of parameters (temperature, solvent, catalyst loading) is critical. For example:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acylation steps.

- Catalyst Screening : Lewis acids like FeCl₃ may offer better regioselectivity compared to AlCl₃ in Friedel-Crafts reactions.

- By-Product Analysis : Use LC-MS to identify impurities and adjust stoichiometry or quenching protocols accordingly .

Q. How do electronic effects of the 4-fluoro-3-methylphenyl group influence regioselective functionalization?

- Methodological Answer : The fluorine atom exerts a strong electron-withdrawing effect, directing electrophilic substitution to the para position. The methyl group, being ortho to fluorine, introduces steric hindrance, further guiding reactivity. Computational studies (e.g., DFT) can predict preferred sites for reactions like nitration or halogenation, validated experimentally via NMR .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Strategies include:

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent DMSO concentrations in enzyme inhibition assays).

- Metabolite Profiling : Identify degradation products via LC-MS that might interfere with activity measurements.

- Structural Analog Comparison : Compare results with derivatives (e.g., chloro- or methoxy-substituted analogs) to isolate substituent effects .

Q. What experimental designs are effective for studying enzyme inhibition mechanisms?

- Methodological Answer : Use a combination of kinetic assays (e.g., Michaelis-Menten plots) and structural techniques:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

- X-Ray Crystallography : Resolve inhibitor-enzyme complexes to identify key interactions (e.g., hydrogen bonding with the ketone group).

- Mutagenesis Studies : Modify active-site residues to validate hypothesized binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.